molecular formula C10H12Cl2F3N3 B2706909 methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride CAS No. 1632257-96-5

methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride

Cat. No. B2706909
M. Wt: 302.12
InChI Key: YEBNIAJIDNWVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride” is a chemical compound with the CAS Number: 1632257-96-5 . It has a molecular weight of 302.13 . The IUPAC name for this compound is N-methyl-1-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride . It is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3N3.2ClH/c1-14-5-9-15-7-3-2-6 (10 (11,12)13)4-8 (7)16-9;;/h2-4,14H,5H2,1H3, (H,15,16);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

  • Synthesis and Biological Activities : A study on the synthesis of novel derivatives of 1H-benzimidazole revealed that some compounds exhibit significant antimicrobial and cytotoxic activities. These activities suggest potential applications in developing new antimicrobial agents and cancer therapies (Noolvi et al., 2014).

Materials Science

  • Organic Light-Emitting Diodes (OLEDs) : Research into bipolar molecules derived from benzimidazole for use in OLEDs indicates that certain derivatives provide excellent thermal stability and good solubility, making them suitable for solution-processed OLED applications (Ge et al., 2008).

Chemical Synthesis and Characterization

  • Synthesis and Reactions with Nucleophiles : Studies have explored the reactions of related compounds with mono- and difunctional nucleophiles, leading to the formation of various heterocyclic derivatives. This research demonstrates the compound's versatility in synthesizing diverse chemical structures, which could have implications in developing new chemical entities (Sokolov & Aksinenko, 2010).

Fluorescence and pH Sensing

  • Fluorescent and Colorimetric pH Probe : A benzothiazole-derived compound was synthesized as a highly water-soluble fluorescent and colorimetric pH probe. This probe can potentially serve as an on-off real-time sensor for intracellular pH imaging, demonstrating the compound's application in bioanalytical chemistry (Diana et al., 2020).

Structural Studies

  • X-Ray Structure Determination : The structural determination of a Schiff base ligand derived from a related compound has been performed. The X-ray diffraction analysis confirmed the structure of the amine tautomer, providing insights into the compound's structural characteristics and its potential applications in designing new materials or chemical entities (Thakar et al., 2015).

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate that it has a GHS07 classification . The hazard statements include H315, H319, and H335 . Precautionary statements and an MSDS are available .

properties

IUPAC Name

N-methyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3.2ClH/c1-14-5-9-15-7-3-2-6(10(11,12)13)4-8(7)16-9;;/h2-4,14H,5H2,1H3,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBNIAJIDNWVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(N1)C=C(C=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride

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